Cas no 1388027-23-3 (Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo-)
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo- structure](https://ja.kuujia.com/scimg/cas/1388027-23-3x500.png)
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo- 化学的及び物理的性質
名前と識別子
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- Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo-
- 6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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- インチ: 1S/C6H3BrN2O2S/c7-3-1-2-4(12-3)5(10)9-6(11)8-2/h1H,(H2,8,9,10,11)
- InChIKey: WJIQQWUMNGPNJA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(=O)C2SC(Br)=CC=2N1
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
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Chemenu | CM563466-1g |
6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
1388027-23-3 | 95%+ | 1g |
$*** | 2023-03-30 |
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo- 関連文献
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Anna Alcaide,Laura Marconi,Ales Marek,Isabell Haym,Birgitte Nielsen,Stine M?llerud,Mikael Jensen,Paola Conti,Darryl S. Pickering,Lennart Bunch Med. Chem. Commun. 2016 7 2136
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo-に関する追加情報
Recent Advances in Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo- (CAS: 1388027-23-3) Research
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 6-bromo- (CAS: 1388027-23-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, pharmacological potential, and recent advancements in its application.
The compound belongs to the thienopyrimidine class, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a bromine atom at the 6-position of the thienopyrimidine scaffold enhances its reactivity and makes it a valuable intermediate for further chemical modifications. Recent synthetic methodologies have improved the efficiency and yield of producing 6-bromo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, enabling its broader use in medicinal chemistry research.
One of the key areas of investigation has been the compound's role as a building block for the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the thienopyrimidine core has been successfully incorporated into several kinase inhibitor scaffolds. Recent studies have demonstrated that derivatives of 6-bromo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit potent inhibitory activity against specific kinases, such as EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. These findings suggest its potential as a lead compound for the development of next-generation anticancer agents.
In addition to its anticancer properties, research has also explored the antimicrobial potential of 6-bromo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Preliminary studies indicate that certain derivatives of this compound exhibit significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve interference with bacterial cell wall synthesis, making it a promising candidate for addressing the growing challenge of antibiotic resistance.
Recent advancements in computational chemistry and molecular docking studies have further elucidated the binding interactions of 6-bromo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with various biological targets. These studies have provided valuable insights into the structure-activity relationships (SAR) of the compound, guiding the design of more potent and selective derivatives. For instance, modifications at the 2- and 4-positions of the thienopyrimidine ring have been shown to enhance binding affinity and improve pharmacokinetic properties.
Despite these promising developments, challenges remain in the optimization of 6-bromo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives for clinical use. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural refinement and preclinical testing. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's potential into therapeutic applications.
In conclusion, 6-bromo-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1388027-23-3) represents a versatile and promising scaffold in medicinal chemistry. Its diverse biological activities and potential for structural modifications make it a valuable tool for drug discovery. Continued research efforts are expected to yield novel derivatives with improved efficacy and safety profiles, paving the way for new therapeutic options in oncology, infectious diseases, and beyond.
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